molecular formula C13H17N3O B1610508 3-Acetamido-N-ethyl-N-cyanoethylaniline CAS No. 67080-60-8

3-Acetamido-N-ethyl-N-cyanoethylaniline

Cat. No.: B1610508
CAS No.: 67080-60-8
M. Wt: 231.29 g/mol
InChI Key: WTEINCFQQDGGPB-UHFFFAOYSA-N
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Description

3-Acetamido-N-ethyl-N-cyanoethylaniline is a substituted aniline derivative with a molecular formula of C₁₃H₁₇N₃O. Its structure features an acetamide group (-NHCOCH₃) at the para position relative to a tertiary amine substituent, where one nitrogen is bonded to an ethyl group (-CH₂CH₃) and a cyanoethyl group (-CH₂CH₂CN). This compound is likely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, or agrochemicals due to its electron-rich aromatic system and polar functional groups, which enhance reactivity in coupling or condensation reactions.

Properties

CAS No.

67080-60-8

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(ethyl)amino]phenyl]acetamide

InChI

InChI=1S/C13H17N3O/c1-3-16(9-5-8-14)13-7-4-6-12(10-13)15-11(2)17/h4,6-7,10H,3,5,9H2,1-2H3,(H,15,17)

InChI Key

WTEINCFQQDGGPB-UHFFFAOYSA-N

SMILES

CCN(CCC#N)C1=CC=CC(=C1)NC(=O)C

Canonical SMILES

CCN(CCC#N)C1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Acetamido-N-ethyl-N-cyanoethylaniline with two related compounds: N-(3-(diethylamino)phenyl)acetamide () and 2-Cyano-N-[(methylamino)carbonyl]acetamide (). Key differences in substituents, physicochemical properties, and toxicity are highlighted.

N-(3-(Diethylamino)phenyl)acetamide (CAS: 6375-46-8)

  • Molecular Formula : C₁₂H₁₈N₂O
  • Substituents: A diethylamino group (-N(CH₂CH₃)₂) replaces the ethyl-cyanoethylamine moiety in the parent compound.
  • Properties: Lower polarity compared to this compound due to the absence of a cyano group. Applications: Used in synthetic chemistry as a building block for dyes or ligands .

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)

  • Molecular Formula : C₅H₇N₃O₂
  • Substituents: Features a cyano group (-CN) and a methylaminocarbonyl group (-NHCOCH₃), differing in backbone structure from the aniline-based compounds.
  • Properties: High polarity due to the cyano and carbonyl groups. Toxicity: Limited toxicological data available; caution is advised during handling .

Comparative Data Table

Property This compound N-(3-(Diethylamino)phenyl)acetamide 2-Cyano-N-[(methylamino)carbonyl]acetamide
Molecular Formula C₁₃H₁₇N₃O C₁₂H₁₈N₂O C₅H₇N₃O₂
Molecular Weight (g/mol) ~231.3 ~206.3 ~141.1
Key Functional Groups -NHCOCH₃, -N(CH₂CH₃)(CH₂CH₂CN) -NHCOCH₃, -N(CH₂CH₃)₂ -CN, -NHCOCH₃, -CONHCH₃
Polarity High (due to -CN) Moderate Very High
Toxicity Profile Not reported Limited data Insufficiently studied; caution advised
Applications Hypothesized: dye/pharma intermediates Synthetic intermediate Unknown (limited documentation)

Key Findings and Implications

N-(3-(Diethylamino)phenyl)acetamide’s lipophilic nature may favor applications requiring compatibility with non-polar matrices .

Research Gaps: No crystallographic or spectroscopic data were identified for this compound. Tools like SHELXL (for refinement) or ORTEP-3 (for visualization) could aid in structural characterization .

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